Product packaging for 4-(4-Ethoxyphenyl)-4-oxobutanenitrile(Cat. No.:CAS No. 924871-32-9)

4-(4-Ethoxyphenyl)-4-oxobutanenitrile

Cat. No.: B3014329
CAS No.: 924871-32-9
M. Wt: 203.241
InChI Key: RKDAKUPMYFYKBN-UHFFFAOYSA-N
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Description

Contextualization of the Oxobutanenitrile Scaffold in Organic Chemistry

The oxobutanenitrile scaffold is a recurring motif in organic synthesis, valued for its dual functionality. The presence of both a carbonyl group and a nitrile group within the same molecule allows for a diverse range of chemical transformations. These functional groups can react independently or in concert to form a variety of cyclic and acyclic structures. The reactivity of this scaffold is often harnessed in multicomponent reactions, where its constituent parts contribute to the formation of intricate molecular frameworks in a single synthetic operation. This efficiency is a significant advantage in the rapid generation of libraries of compounds for biological screening and materials discovery.

Significance of 4-Aryl-4-oxobutanenitriles as Versatile Synthetic Intermediates

The introduction of an aryl group at the 4-position, as seen in 4-aryl-4-oxobutanenitriles, profoundly influences the reactivity and utility of the oxobutanenitrile core. The aromatic ring can be substituted with various functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability makes 4-aryl-4-oxobutanenitriles highly sought-after precursors for the synthesis of a multitude of heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

One of the most prominent applications of 4-aryl-4-oxobutanenitriles is in the synthesis of five- and six-membered heterocycles. For instance, their reaction with hydrazine (B178648) derivatives provides a straightforward route to pyrazole (B372694) compounds, a class of heterocycles with a wide range of biological activities. Similarly, condensation reactions with various reagents can lead to the formation of pyridazinones, pyridines, and other important heterocyclic scaffolds. The versatility of these intermediates is further highlighted by their use in the construction of more complex fused ring systems.

A notable example of the synthetic utility of this class of compounds is the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. In a study, various aromatic aldehydes were condensed with 2-dialkylaminomethyl-propenenitrile in the presence of a thiazolium salt catalyst to yield the corresponding 4-aryl-2-dialkylaminomethyl-4-oxobutanenitriles in good yields. mdpi.com This reaction underscores the ability of the oxobutanenitrile backbone to participate in carbon-carbon bond-forming reactions, further expanding its synthetic potential.

Overview of Academic Research Trajectories for 4-(4-Ethoxyphenyl)-4-oxobutanenitrile and Analogues

Academic research involving this compound and its analogues has primarily focused on their application as synthons for heterocyclic chemistry. The ethoxy group, in particular, can modulate the pharmacokinetic properties of resulting drug candidates, making this specific analogue of interest in medicinal chemistry.

Recent studies have explored the use of related 4-aryl-4-oxobutanenitriles in the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of pyrrole-based drug candidates has been achieved through a one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and anilines. nih.gov While this study did not specifically use the ethoxy-substituted variant, it demonstrates a key research trajectory for this class of compounds.

Furthermore, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles highlights the intramolecular reactivity that can be exploited within these molecules to build complex polycyclic structures. researchgate.net The investigation of these reaction pathways continues to be an active area of research, with the aim of developing efficient and selective methods for the synthesis of novel and biologically active compounds. The versatility of the 4-aryl-4-oxobutanenitrile scaffold ensures that it will remain a valuable tool for synthetic chemists for the foreseeable future.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, a wealth of information exists for its close analogues, particularly the methoxy-substituted variant, 4-(4-methoxyphenyl)-4-oxobutanenitrile (B1350775). The synthetic routes and reactivity patterns observed for these analogues are highly indicative of the chemical behavior of the target compound.

Spectroscopic Data of a Closely Related Analogue

The spectroscopic data for a phosphonate (B1237965) derivative of the methoxy (B1213986) analogue provides valuable insight into the expected spectral characteristics of this compound. For Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate, the following data has been reported: mdpi.com

Spectroscopic Data
IR (cm⁻¹) ν(C=O): 1682, ν(C≡N): 2243
¹H-NMR (300 MHz, CDCl₃) δ (ppm) 7.96 (d, 2H, ArH), 7.00 (d, 2H, ArH), 3.85 (s, 3H, CH₃-O-), 3.77 (m, 1H, >CH-), 3.74 (d, 6H, -O-CH₃), 3.22 (d, 2H, -CH₂-C=O), 2.44 (md, 2H, -CH₂-P)
³¹P-NMR (CDCl₃) δ (ppm) 31.76

These values, particularly the characteristic infrared absorptions for the carbonyl and nitrile groups, and the proton NMR signals for the aromatic and methylene (B1212753) protons, would be expected to be very similar for this compound, with the primary difference being the signals corresponding to the ethoxy group (a triplet and a quartet) in place of the methoxy singlet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B3014329 4-(4-Ethoxyphenyl)-4-oxobutanenitrile CAS No. 924871-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDAKUPMYFYKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 4 Ethoxyphenyl 4 Oxobutanenitrile and Its Derivatives

Oxidative Transformations of the 4-Oxobutanenitrile (B1583811) Core

The 4-oxobutanenitrile framework can undergo several oxidative transformations that are central to its synthetic utility. These reactions can either modify the existing functional groups or facilitate complex intramolecular rearrangements to form new heterocyclic systems.

While direct oxidation of the aliphatic chain of the 4-oxobutanenitrile core is not a commonly reported primary transformation, the most significant conversion to a carboxylic acid derivative occurs through the hydrolysis of the nitrile moiety. This process, while formally a hydrolysis, represents an oxidation of the carbon atom of the nitrile group.

The hydrolysis can be performed under either acidic or basic conditions to yield 4-(4-ethoxyphenyl)-4-oxobutanoic acid. wikipedia.org

Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid or hydrochloric acid, leads to the formation of the carboxylic acid and an ammonium (B1175870) salt. The reaction proceeds via the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid. wikipedia.orgresearchgate.net

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) results in the formation of the carboxylate salt and ammonia (B1221849). The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-(4-ethoxyphenyl)-4-oxobutanoic acid. wikipedia.orgresearchgate.net

These hydrolysis reactions are fundamental for converting the nitrile group into a carboxylic acid, a key functional group for further derivatization, such as esterification or amidation.

Derivatives of the 4-oxobutanenitrile core, particularly those bearing a nucleophilic group on the aryl ring, can undergo intramolecular cyclization reactions to form heterocyclic structures. A prominent example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to synthesize 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to various biologically active molecules. nih.govacs.org

This transformation is typically achieved through a base-assisted cyclization accompanied by oxidation, often using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. nih.gov The reaction is initiated by the deprotonation of the α-carbon (the carbon between the ketone and nitrile groups), followed by an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl. Subsequent oxidation and rearrangement lead to the formation of the indolinone ring system. researchgate.net This method provides an efficient route to both N-unsubstituted and N-alkylated indolinones. nih.govresearchgate.net

The reaction proceeds smoothly for substrates with a primary amino group. acs.org For secondary anilines, alternative pathways, such as in situ alkylation of the initially formed N-unsubstituted indolinone, have been developed to access N-substituted products. nih.gov

Below is a table summarizing the synthesis of various 2-(3-oxoindolin-2-ylidene)acetonitriles from their corresponding 4-(2-aminophenyl)-4-oxobutanenitrile precursors.

EntryAryl Group (at C2)ProductYield (%)
1p-tolyl(E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile90
22-Fluorophenyl(E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile83
34-Bromophenyl(E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile79

Table 1: Yields for the oxidative cyclization of various 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles. Data sourced from ACS Omega. acs.org

Functional Group Interconversions and Modifications

The distinct functional groups within 4-(4-ethoxyphenyl)-4-oxobutanenitrile—nitrile, ketone, and the active α-methylene—offer independent handles for a variety of chemical modifications.

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Reduction to Primary Amines : The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. researchgate.netorganic-chemistry.org The reaction of this compound with LiAlH₄ would yield 5-amino-1-(4-ethoxyphenyl)pentan-1-one, following an aqueous workup. This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. researchgate.net

Conversion to Ketones via Grignard Reagents : The addition of an organometallic reagent, such as a Grignard reagent (R-MgX), to the nitrile group results in the formation of an imine anion intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields a ketone. For instance, reacting this compound with methylmagnesium bromide, followed by an acidic workup, would produce 1-(4-ethoxyphenyl)pentane-1,4-dione. This reaction provides a valuable method for carbon-carbon bond formation.

The ketone carbonyl group is a site for numerous nucleophilic addition and condensation reactions.

Reduction to Secondary Alcohols : The ketone can be selectively reduced to a secondary alcohol in the presence of the nitrile group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it typically does not reduce nitriles under standard conditions. masterorganicchemistry.com The reduction of this compound with NaBH₄ in an alcoholic solvent would yield 4-(4-ethoxyphenyl)-4-hydroxybutanenitrile. nih.gov This selective reduction is a key step in the synthesis of various pharmaceutical intermediates. nih.gov

Wittig Reaction : The ketone can be converted into an alkene through the Wittig reaction. acs.org This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of this compound with this ylide would produce 4-(4-ethoxyphenyl)pent-4-enenitrile, effectively replacing the carbonyl oxygen with a methylene (B1212753) group. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Knoevenagel Condensation : The ketone can undergo condensation with active methylene compounds in a Knoevenagel-type reaction, although aldehydes are more common substrates. researchgate.netwikipedia.org Catalyzed by a base, this reaction involves the formation of a new carbon-carbon double bond. For example, condensation with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or a Lewis acid could lead to further functionalized products. wikipedia.org

The methylene protons located between the ketone and nitrile groups (the α-position) are acidic due to the electron-withdrawing nature of both adjacent functional groups. This allows for the ready formation of a stabilized carbanion (enolate), which can act as a nucleophile in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

A notable example of this reactivity is the Stetter-type reaction involving the condensation of aromatic aldehydes with phosphorylated Michael acceptors to synthesize 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. masterorganicchemistry.com In this process, a Breslow intermediate, generated from a thiazolium salt catalyst and an aldehyde, acts as an acyl anion equivalent. This intermediate adds to a 2-dialkylphosphonomethylpropenenitrile acceptor. While this is a synthesis of the 4-oxobutanenitrile skeleton, the underlying principle demonstrates the ability to functionalize the α-position.

Direct alkylation or acylation at the α-carbon can be achieved by treating this compound with a suitable base (e.g., sodium hydride or lithium diisopropylamide) to generate the enolate, followed by quenching with an electrophile like an alkyl halide or an acyl chloride. This reactivity is fundamental to building complexity upon the 4-oxobutanenitrile scaffold.

The following table presents data on the synthesis of α-functionalized 4-oxobutanenitriles via a thiazolium bromide-catalyzed reaction.

EntryAldehydePhosphorylated AcceptorProductYield (%)
1Benzaldehyde (B42025)Dimethyl (2-cyanovinyl)phosphonateDimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate79
24-ChlorobenzaldehydeDimethyl (2-cyanovinyl)phosphonateDimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate76
34-MethoxybenzaldehydeDimethyl (2-cyanovinyl)phosphonateDimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate77

Table 2: Synthesis of α-functionalized 4-aryl-4-oxobutanenitriles. Data sourced from MDPI. masterorganicchemistry.com

Formation of Heterocyclic Systems from Oxobutanenitrile Precursors

The strategic placement of functional groups in oxobutanenitrile derivatives facilitates their use as key building blocks for the construction of complex heterocyclic systems. These reactions often proceed through multicomponent strategies, offering an efficient pathway to diverse molecular scaffolds.

Pyrrole (B145914) Ring Synthesis

A straightforward and efficient three-component synthesis has been developed for creating pyrrole frameworks from α-hydroxyketones, oxoacetonitriles, and anilines. researchgate.net This method has been successfully applied to produce a variety of pyrrole-based drug candidates. For instance, the reaction of 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with 3-oxobutanenitrile (B1585553) and 4-fluoroaniline, catalyzed by acetic acid, yields the COX-2 selective NSAID pyrrole derivative. nih.gov This one-pot reaction is highly versatile, allowing for the creation of a library of pyrrole analogues by varying the nitrile and amine substrates. nih.gov

The general applicability of this approach is demonstrated by the synthesis of precursors for various bioactive molecules. nih.gov The resulting cyano group on the pyrrole ring is a versatile handle that can be readily transformed into other functional groups such as aldehydes, alcohols, amides, and acids, enabling further structural modifications. nih.gov For example, the reduction of the cyano group of a synthesized pyrrole using diisobutylaluminium hydride (DIBAL-H) affords the corresponding carbaldehyde in high yield. nih.gov

Reactant 1Reactant 2Reactant 3ProductYield (%)
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile4-fluoroanilineCOX-2 selective NSAID pyrrole53
Phenacyl alcohols3-oxobutanenitrileAnilinesPyrrole precursors for BM212, BM521, and BM53360-64
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile2-phenylethylaminePyrrole 1076

Thiazole (B1198619) and Other Nitrogen-Containing Heterocycle Formations

Oxobutanenitrile derivatives are also valuable starting materials for the synthesis of thiazoles and other nitrogen-containing heterocycles. 4-Phenyl-3-oxobutanenitrile, for example, is synthesized through the reaction of ethyl phenylacetate (B1230308) with acetonitrile (B52724) in the presence of sodium hydride. rsc.org Its derivatives, such as the 2-phenylhydrazone and dimethylaminomethylidene derivatives, serve as versatile precursors for a variety of polyfunctionally substituted heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines. rsc.org

The synthesis of thiazole rings can be achieved through various methods, although direct reactions involving this compound are not explicitly detailed in the provided context. General synthetic routes to thiazoles often involve the reaction of α-haloketones with thioamides (Hantzsch synthesis), the reaction of α-mercaptoketones with nitriles, or the cyclization of active methylene isocyanides with dithioates. researchgate.netijper.org These methods highlight the potential for oxobutanenitriles, after suitable functional group manipulation, to serve as precursors for thiazole synthesis.

The broader field of nitrogen-containing heterocycles is vast, with numerous synthetic strategies available. nih.govfrontiersin.orgrsc.orgmdpi.com Radical cascade reactions using isonitriles have emerged as a powerful method for constructing nitrogen heterocycles like phenanthridines, indoles, and quinolines. rsc.org While direct applications with this compound are not specified, the reactivity of the nitrile group suggests potential for its involvement in such cyclization reactions.

PrecursorReagentsHeterocyclic Product
4-Phenyl-3-oxobutanenitrile derivatives-Pyrazolo[1,5-a]pyrimidines
4-Phenyl-3-oxobutanenitrile derivatives-Pyrazolo[5,1-c]-1,2,4-triazines

Phosphonate-Substituted Oxobutanenitrile Synthesis

The synthesis of phosphonate-substituted compounds is an area of significant interest due to their diverse applications. researchgate.net While the direct synthesis of phosphonate-substituted oxobutanenitriles is not explicitly described, general methods for phosphonate (B1237965) synthesis provide a framework for how such molecules could be prepared.

One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net Another method is the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl or vinyl halides. organic-chemistry.org To synthesize a phosphonate-substituted oxobutanenitrile, one could envision starting with a halogenated derivative of this compound and reacting it with a suitable phosphite.

New phosphonate-containing five-membered heterocyclic dioxazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions of nitrile oxides with acyl phosphonates. researchgate.net This indicates the potential for the nitrile group of an oxobutanenitrile to participate in cycloaddition reactions to form phosphorus-containing heterocycles.

Furthermore, new phosphonate/acetate-substituted titanium oxo/alkoxo clusters have been prepared from Ti(OiPr)4 and bis(trimethylsilyl) phosphonates in the presence of acetic acid. nih.gov This demonstrates the ability of phosphonates to coordinate with metal centers, a property that could be exploited in the development of new materials or catalysts derived from phosphonate-substituted oxobutanenitriles.

Synthetic MethodReactantsProduct Type
Michaelis-Arbuzov ReactionTrialkyl phosphite, Alkyl halideAlkyl phosphonate
Palladium-Catalyzed Cross-CouplingH-phosphonate diester, Aryl/vinyl halideAryl/vinyl phosphonate
1,3-Dipolar CycloadditionNitrile oxide, Acyl phosphonatePhosphonate-containing dioxazole

Mechanistic Investigations of Reactions Involving 4 4 Ethoxyphenyl 4 Oxobutanenitrile

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis and subsequent reactions of 4-(4-ethoxyphenyl)-4-oxobutanenitrile often involve classic organic reactions such as condensation, addition, and cyclization. Understanding the detailed mechanisms of these processes is crucial for optimizing reaction conditions and designing novel synthetic routes.

Detailed Mechanistic Rationale for Condensation and Addition Reactions

The formation of the 4-aryl-4-oxobutanenitrile scaffold can be achieved through various synthetic strategies, with condensation and addition reactions playing a pivotal role. A common and illustrative pathway involves the Knoevenagel condensation followed by a Michael-type addition.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an acidic methylene (B1212753) group) to a carbonyl group, followed by dehydration. wikipedia.org In a plausible synthesis of a precursor to this compound, 4-ethoxybenzaldehyde (B43997) would react with a compound containing an activated methylene group, such as malononitrile (B47326), in the presence of a weak base catalyst like piperidine (B6355638). The mechanism proceeds as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion (enolate). quora.com

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product.

Following the formation of an α,β-unsaturated system, a Michael addition (or conjugate addition) can be employed to introduce the cyanoethyl moiety. The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The general mechanism involves:

Formation of the Nucleophile: A base deprotonates a suitable Michael donor, such as a cyanide salt or another carbanion.

Conjugate Addition: The nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated to yield the final 1,4-addition product. organic-chemistry.org

An alternative synthetic approach to related 4-aryl-4-oxobutanenitriles involves a Stetter-type reaction. In the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, a thiazolium salt is used as a precatalyst. The mechanism involves the deprotonation of the thiazolium salt to form a nucleophilic carbene (an N-heterocyclic carbene). This carbene then adds to an aromatic aldehyde to form a Breslow intermediate, which subsequently undergoes a 1,4-addition to a Michael acceptor. rsc.org

Mechanistic Studies of Oxidative Cyclization Processes

Derivatives of this compound, particularly those bearing a nucleophilic group on the aromatic ring, can undergo intramolecular cyclization reactions to form heterocyclic compounds. A well-studied example in analogous systems is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. researchgate.netacs.org This transformation provides a model for the potential cyclization pathways of appropriately substituted this compound derivatives.

The proposed mechanism for this base-assisted oxidative cyclization involves the following key steps:

Intramolecular Nucleophilic Attack: In the presence of a base, the amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.

Dehydration: This intermediate then undergoes dehydration to form an enamine.

Oxidation: The enamine is subsequently oxidized to form the final indolinone product.

The choice of oxidant is critical for the success of this reaction. While strong oxidants like potassium permanganate (B83412) can lead to decomposition, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective oxidant for this transformation. researchgate.net The reaction proceeds smoothly for primary aniline (B41778) derivatives. researchgate.net

Kinetic and Spectroscopic Studies for Mechanistic Insights

To further elucidate reaction mechanisms, kinetic and spectroscopic studies are invaluable tools. These investigations can provide quantitative data on reaction rates and allow for the direct observation of transient intermediates.

Reaction Rate Determination and Pathway Analysis (e.g., Hammett Studies)

Hammett studies are a powerful tool in physical organic chemistry for investigating the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these electronic effects. The sign and magnitude of ρ provide significant mechanistic information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state.

For reactions involving this compound, a Hammett study could be designed by synthesizing a series of analogous compounds with different para-substituents on the phenyl ring and measuring their reaction rates under identical conditions. For instance, in a base-catalyzed reaction, if the rate-determining step involves the formation of a carbanion at the α-position to the nitrile group, electron-withdrawing substituents on the phenyl ring would be expected to stabilize the transition state, leading to a positive ρ value.

A Hammett plot for the reactivity of substituted benzonitriles with in situ generated tributyltin azide (B81097) in a [3+2] cycloaddition reaction to form tetrazoles showed a linear correlation, indicating that the reaction mechanism is consistent across the series of substituted compounds.

Substituent (X in X-C₆H₄-CN)σₚ
OMe-0.27
Me-0.17
H0.00
Cl0.23
CN0.66
NO₂0.78

This table presents a selection of Hammett substituent constants (σₚ) for various para-substituents, which could be used in a kinetic study of reactions involving 4-aryl-4-oxobutanenitriles.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of reactants, products, and, in some cases, reaction intermediates. In the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, the disappearance of signals corresponding to the ethylenic carbons in the ¹³C-NMR spectrum and the appearance of a signal for the carbonyl carbon confirmed the formation of the product. mdpi.com Similarly, IR spectroscopy can be used to monitor the disappearance of the nitrile absorption band in subsequent reactions. mdpi.com

The direct observation of reaction intermediates, such as enolates or other transient species, can be challenging due to their low concentration and short lifetimes. However, under certain conditions, such as at low temperatures or with the use of specific reagents to trap the intermediate, spectroscopic characterization may be possible. For example, the formation of an enolate intermediate in a Michael addition reaction could potentially be observed by ¹³C-NMR spectroscopy through the characteristic chemical shifts of the enolate carbons.

Role of Catalysis in Mechanistic Pathways (e.g., Organocatalytic, Photochemical)

Catalysis plays a central role in modern organic synthesis, offering pathways to new reactions and improved efficiency and selectivity. For reactions involving this compound, both organocatalysis and photochemical catalysis represent promising avenues for mechanistic exploration.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of reactions involving the 4-oxobutanenitrile (B1583811) scaffold, organocatalysts can be employed to facilitate Michael additions. For example, chiral primary or secondary amines can react with a carbonyl compound to form a nucleophilic enamine intermediate, which can then undergo an enantioselective Michael addition to an α,β-unsaturated acceptor. Alternatively, a chiral Brønsted acid or base catalyst can activate the reactants through hydrogen bonding. In the context of the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, various amino organocatalysts have been shown to provide good diastereoselectivities and enantioselectivities. mdpi.com

Advanced Structural Characterization Methodologies in 4 4 Ethoxyphenyl 4 Oxobutanenitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(4-Ethoxyphenyl)-4-oxobutanenitrile, providing unambiguous information about the carbon-hydrogen framework.

Proton NMR spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a detailed map of the proton environment.

For a related compound, 4-(4-methoxyphenyl)-4-oxobutanenitrile (B1350775), the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at δ 3.86 (s, 3H), 6.95 (d, J = 8.0Hz, 2H), and 7.58 (d, J = 8.0Hz, 2H). rsc.org In this compound, the ethoxy group would present additional signals, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, shifted downfield due to the adjacent oxygen atom.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethoxy) ~1.4 Triplet 3H
-CH₂- (ethoxy) ~4.1 Quartet 2H
-CH₂-C≡N ~2.8 Triplet 2H
-CH₂-C=O ~3.3 Triplet 2H
Aromatic (ortho to -OEt) ~6.9 Doublet 2H
Aromatic (meta to -OEt) ~7.9 Doublet 2H

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being indicative of its electronic environment.

The ¹³C NMR spectrum of the related 4-(4-methoxyphenyl)-4-oxobutanenitrile (100 MHz, CDCl₃) displays signals at δ 55.5, 103.9, 114.7, 119.2, 133.9, and 162.8. rsc.org For this compound, the ethoxy carbons would appear in the typical region for such groups, and the other carbon signals would be in similar positions.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ (ethoxy) ~15
-CH₂- (ethoxy) ~64
-CH₂-C≡N ~15
-CH₂-C=O ~35
-C≡N ~118
Aromatic (ortho to -OEt) ~114
Aromatic (meta to -OEt) ~130
Aromatic (ipso to -OEt) ~163
Aromatic (ipso to -C=O) ~129
-C=O ~196

For phosphonate (B1237965) derivatives of 4-oxobutanenitriles, ³¹P NMR spectroscopy is an indispensable tool for characterizing the phosphorus-containing moiety. mdpi.com The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom.

In studies of various 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, the ³¹P NMR chemical shifts (δ) are observed in the range of 30-42 ppm. mdpi.com For instance, diethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate shows a signal at δ = 30.90 ppm, while methyl phenyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate has a signal at δ = 39.94 ppm. mdpi.com These values are characteristic of phosphonate esters and confirm the successful incorporation of the phosphonate group. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in this compound.

The IR spectra of related 4-aryl-4-oxobutanenitrile derivatives show characteristic absorption bands that confirm the presence of key functional groups. mdpi.com A strong absorption band around 2247 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. mdpi.com The carbonyl group (C=O) of the ketone exhibits a strong absorption in the range of 1675-1687 cm⁻¹. mdpi.com For phosphonate derivatives, a prominent band corresponding to the P=O stretching vibration is typically observed around 1250 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
C≡N (Nitrile) ~2250
C=O (Ketone) ~1680
C-O (Ether) ~1250, ~1040
Aromatic C=C ~1600, ~1500
Aromatic C-H ~3050
Aliphatic C-H ~2980-2850

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

The electron ionization (EI) mass spectrum of the related compound N-(4-ethoxyphenyl)acetamide (Phenacetin) shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. nist.gov For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular formula (C₁₂H₁₃NO₂). Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of the ethoxy group or parts of the butanenitrile chain.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This technique is invaluable for determining the precise molecular conformation and understanding the intermolecular interactions that govern the crystal packing.

Torsion Angle and Dihedral Angle Analysis

Torsion and dihedral angles are essential for describing the conformation of a molecule. In this compound, key torsion angles would define the orientation of the ethoxy group relative to the phenyl ring, the rotation around the bonds of the butanenitrile chain, and the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. These conformational parameters are influenced by both intramolecular steric effects and intermolecular packing forces within the crystal. A detailed analysis requires precise atomic coordinates from a single-crystal X-ray structure determination.

Future Research Directions and Unexplored Avenues for 4 4 Ethoxyphenyl 4 Oxobutanenitrile

Development of Asymmetric Synthetic Routes to Chiral Oxobutanenitrile Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4-(4-Ethoxyphenyl)-4-oxobutanenitrile, the carbon atom alpha to the nitrile group is a prochiral center. The development of asymmetric synthetic methodologies to introduce chirality at this position would open up new avenues for creating stereochemically defined analogues.

Future research could focus on several key strategies:

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts could facilitate the enantioselective alkylation of the α-carbon. This would involve the generation of a carbanion from this compound under basic conditions and its subsequent reaction with an electrophile in the presence of a chiral catalyst.

Organocatalytic Asymmetric Michael Additions: The synthesis of chiral analogues could be achieved through the Michael addition of nucleophiles to an α,β-unsaturated precursor of this compound. Chiral organocatalysts, such as proline derivatives or chiral amines, could be employed to control the stereochemical outcome of the reaction.

Metal-Catalyzed Asymmetric Hydrogenation: If a synthetic route involving an unsaturated intermediate is devised, the use of chiral transition metal complexes (e.g., those based on rhodium, ruthenium, or iridium) for asymmetric hydrogenation could be a powerful tool to establish the desired stereocenter.

The successful development of these asymmetric routes would provide access to a library of chiral oxobutanenitrile analogues, enabling the investigation of their stereospecific interactions with biological targets or their application in chiral materials.

Investigation of Organocatalytic and Biocatalytic Transformations of the Butanenitrile Scaffold

The butanenitrile scaffold of this compound offers multiple reactive sites—the ketone, the nitrile, and the α-carbon—that are amenable to further functionalization using modern catalytic methods. Exploring organocatalytic and biocatalytic transformations could lead to the synthesis of a diverse range of novel derivatives with potentially valuable properties.

Organocatalytic Transformations:

Organocatalysis provides a metal-free and often environmentally benign approach to chemical synthesis. Future investigations could explore:

Asymmetric Aldol (B89426) and Mannich Reactions: The ketone moiety can participate in organocatalyzed aldol or Mannich reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, with stereocontrol.

α-Functionalization: The α-carbon can be functionalized through various organocatalytic methods, including amination, hydroxylation, and halogenation, to introduce new functional groups.

Biocatalytic Transformations:

Enzymes offer high selectivity and operate under mild conditions, making them attractive catalysts for synthetic chemistry. Potential biocatalytic transformations for this compound include:

Asymmetric Reduction of the Ketone: Carbonyl reductases could be employed for the stereoselective reduction of the ketone to a secondary alcohol, yielding chiral β-hydroxynitriles. Current time information in Edmonton, CA.aps.org These products are valuable building blocks for the synthesis of pharmaceuticals.

Hydrolysis of the Nitrile Group: Nitrilases or nitrile hydratases could be used to selectively hydrolyze the nitrile group to a carboxylic acid or an amide, respectively. nih.govmdpi.com This enzymatic conversion avoids the harsh conditions often required for chemical hydrolysis. numberanalytics.com

The application of these catalytic methods would significantly expand the chemical space accessible from the this compound scaffold.

Exploration of Novel Supramolecular Assemblies and Crystal Engineering with Oxobutanenitriles

The functional groups present in this compound—the aromatic ring, the ether oxygen, the carbonyl group, and the nitrile—are all capable of participating in non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can be harnessed to construct novel supramolecular assemblies and to engineer crystalline materials with desired properties.

Future research in this area could focus on:

Co-crystallization: By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, it may be possible to create new crystalline solids with altered physical properties, such as solubility, melting point, and stability.

Self-Assembly in Solution: The molecule's amphiphilic character could be exploited to study its self-assembly behavior in different solvents, potentially leading to the formation of micelles, vesicles, or gels.

Liquid Crystal Properties: The rigid aromatic core and the flexible ethyl chain suggest that derivatives of this compound could exhibit liquid crystalline behavior. Synthesis and investigation of related structures could lead to new materials for display technologies.

Understanding and controlling the supramolecular chemistry of this compound could lead to applications in materials science, including crystal engineering and the development of functional soft materials.

Computational Design of Functional Oxobutanenitrile Derivatives with Tuned Properties

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, computational methods can be employed to predict the properties of its derivatives and to guide synthetic efforts.

Unexplored avenues for computational research include:

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. This can provide insights into reaction mechanisms and help in the design of new catalysts for its transformation.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with solvents or biological macromolecules. youtube.com This can be particularly useful in understanding its behavior in biological systems or in the design of self-assembling materials.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of derivatives with measured biological activity or physical properties is available, QSAR models can be developed to correlate these properties with molecular descriptors. nih.govrsc.org These models can then be used to predict the properties of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis.

By integrating computational design with synthetic chemistry, it will be possible to efficiently explore the chemical space around the this compound scaffold and to identify new functional molecules with optimized properties for a range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.